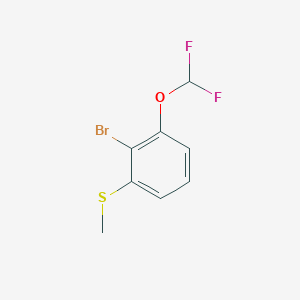

2-Bromo-3-(difluoromethoxy)thioanisole

Description

BenchChem offers high-quality 2-Bromo-3-(difluoromethoxy)thioanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(difluoromethoxy)thioanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(difluoromethoxy)-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2OS/c1-13-6-4-2-3-5(7(6)9)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXJCENQIWKHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-(difluoromethoxy)thioanisole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Introduction: The Emerging Importance of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethoxy group (-OCF₂H) is of particular interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. When combined with a thioanisole core, which is present in numerous pharmaceuticals, and a strategically placed bromine atom for further synthetic elaboration, the resulting molecule, 2-Bromo-3-(difluoromethoxy)thioanisole, represents a versatile scaffold for the synthesis of novel chemical entities. This guide addresses the current information gap for this compound by proposing a robust synthetic pathway and predicting its key characteristics.

Proposed Synthesis of 2-Bromo-3-(difluoromethoxy)thioanisole

A multi-step synthesis is proposed, starting from commercially available 2-bromophenol. The synthetic strategy is designed to introduce the required functional groups in a logical sequence, maximizing yield and purity at each stage.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a pathway involving the introduction of the methylthio group, followed by difluoromethoxylation of a phenolic precursor, and initial bromination of a suitable starting material.

Caption: Retrosynthetic analysis of 2-Bromo-3-(difluoromethoxy)thioanisole.

Forward Synthesis

The proposed forward synthesis involves four key steps:

-

Bromination of 2-Methoxyphenol: Introduction of a bromine atom at the position ortho to the hydroxyl group.

-

Demethylation: Conversion of the methoxy group to a hydroxyl group.

-

Difluoromethoxylation: Introduction of the difluoromethoxy group.

-

Thiolation and S-methylation: Conversion of the bromo-phenol to the target thioanisole.

Caption: Proposed forward synthesis of 2-Bromo-3-(difluoromethoxy)thioanisole.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-methoxyphenol

-

Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings such as phenols. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

Protocol:

-

To a solution of 2-methoxyphenol (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Bromo-2-methoxyphenol.

-

Step 2: Synthesis of 3-Bromo-benzene-1,2-diol

-

Rationale: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers to the corresponding phenols. Dichloromethane (DCM) is a common inert solvent for this transformation.

-

Protocol:

-

Dissolve 3-Bromo-2-methoxyphenol (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C and add a solution of BBr₃ in DCM (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 3-Bromo-benzene-1,2-diol.

-

Step 3: Synthesis of 1-Bromo-2-(difluoromethoxy)phenol

-

Rationale: Difluoromethoxylation of phenols can be achieved using a variety of difluoromethylating agents. Chlorodifluoromethane (ClCF₂H) is a common and effective reagent for this transformation in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

-

Protocol:

-

To a solution of 3-Bromo-benzene-1,2-diol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Seal the reaction vessel and carefully introduce chlorodifluoromethane gas at a controlled pressure.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, carefully vent the excess gas, and dilute with water.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

-

Purify by column chromatography to isolate 1-Bromo-2-(difluoromethoxy)phenol.

-

Step 4: Synthesis of 2-Bromo-3-(difluoromethoxy)thioanisole

-

Rationale: The conversion of the phenol to a thioanisole can be achieved in a two-step, one-pot procedure. First, the phenol is converted to a thiophenol using a Newman-Kwart rearrangement followed by hydrolysis, or more directly via a thiocarbamate intermediate. A more direct approach for the final step is nucleophilic aromatic substitution of an activated aryl halide, which is not the case here. A plausible alternative is the conversion of the phenol to a triflate, followed by a palladium-catalyzed thiomethylation. However, a more direct approach from the corresponding aryl bromide (from the previous step) is proposed here via a copper-catalyzed C-S coupling reaction.

-

Protocol (Copper-Catalyzed Thiomethylation):

-

Combine 1-Bromo-2-(difluoromethoxy)phenol (1.0 eq), sodium thiomethoxide (NaSMe, 1.5 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), and a ligand (e.g., L-proline, 0.2 eq) in a suitable solvent such as DMF or DMSO.

-

Heat the mixture under an inert atmosphere at 100-120 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic phase with aqueous ammonia solution to remove copper salts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to obtain 2-Bromo-3-(difluoromethoxy)thioanisole.

-

Physicochemical and Spectroscopic Properties (Predicted)

Due to the novelty of 2-Bromo-3-(difluoromethoxy)thioanisole, experimental data is not available. The following properties are predicted based on the analysis of structurally related compounds.

| Property | Predicted Value |

| CAS Number | Not Assigned |

| Molecular Formula | C₈H₇BrF₂OS |

| Molecular Weight | 269.11 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~250-270 °C (at 760 mmHg) |

| Density | ~1.6-1.7 g/cm³ |

| LogP | ~3.5-4.0 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 (m, 3H, Ar-H), 6.5-6.8 (t, 1H, OCF₂H, J ≈ 74 Hz), 2.5 (s, 3H, SCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 150-155 (C-O), 130-135 (Ar-C), 125-130 (Ar-C), 120-125 (Ar-C), 115-120 (t, OCF₂H, J ≈ 260 Hz), 110-115 (C-Br), 15-20 (SCH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -80 to -90 (d, J ≈ 74 Hz) |

Applications in Drug Discovery and Medicinal Chemistry

2-Bromo-3-(difluoromethoxy)thioanisole is a promising building block for the synthesis of novel drug candidates due to its unique combination of functional groups.

-

Scaffold for Bioactive Molecules: The thioanisole core is a privileged scaffold in medicinal chemistry. The introduction of the difluoromethoxy group can enhance metabolic stability and act as a hydrogen bond donor, potentially improving target engagement.

-

Site for Further Functionalization: The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The combination of the lipophilic thioether and the polar difluoromethoxy group allows for fine-tuning of the overall lipophilicity and polarity of the final molecules, which is crucial for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.

Caption: Potential cross-coupling reactions of 2-Bromo-3-(difluoromethoxy)thioanisole.

Safety and Handling

As a novel chemical entity, a full toxicological profile for 2-Bromo-3-(difluoromethoxy)thioanisole is not available. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

The synthesis involves hazardous reagents such as BBr₃ and ClCF₂H, which require specialized handling procedures. Refer to the safety data sheets (SDS) for all reagents used in the synthesis.

Conclusion

2-Bromo-3-(difluoromethoxy)thioanisole represents a valuable yet underexplored building block for medicinal chemistry. This technical guide provides a feasible synthetic route, predicted properties, and a rationale for its application in drug discovery. The unique combination of a reactive bromine handle, a metabolically robust and hydrogen-bond-donating difluoromethoxy group, and a thioanisole core makes it a highly attractive scaffold for the development of next-generation therapeutics. The protocols and insights provided herein are intended to empower researchers to synthesize and utilize this novel compound in their research endeavors.

References

- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and beyond.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Jouvin, K., Matheis, C., & Goossen, L. J. (2015). Synthesis of aryl tri-and difluoromethyl thioethers via a CH-thiocyanation/fluoroalkylation cascade. Chemistry–A European Journal, 21(41), 14324-14327.

- Ngai, M. Y., & Ng, C. W. (2019). Radical C–H Difluoromethoxylation of (Hetero) arenes. Journal of the American Chemical Society, 141(38), 15024-15029.

- A. A. Volkov, D. I. Bugaenko, A. V. Karchava (2023).

-

Macmillan Group, Princeton University. Metallaphotoredox Difluoromethylation of Aryl Bromides. [Link]

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-(difluoromethoxy)thioanisole

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-3-(difluoromethoxy)thioanisole, a compound of interest in synthetic and medicinal chemistry. We delve into the core principles of ionization and fragmentation as they apply to this specific molecule, offering a rationale for methodological choices. This document serves as a practical resource for researchers, scientists, and drug development professionals, detailing experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), predictive fragmentation pathways, and robust data interpretation strategies. The guide emphasizes the integration of isotopic pattern analysis, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) to achieve unambiguous structural confirmation.

Introduction and Analytical Strategy

2-Bromo-3-(difluoromethoxy)thioanisole (C₈H₆BrF₂OS) is a halogenated and sulfur-containing aromatic compound. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its role in chemical synthesis. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[1] The unique combination of bromine, sulfur, and fluorine atoms within the molecule provides distinct analytical handles that, when properly leveraged, allow for confident identification.

The analytical strategy for this molecule hinges on a multi-faceted approach. The choice between GC-MS and LC-MS depends on the sample matrix and the desired information. Electron Ionization (EI) in GC-MS provides extensive, reproducible fragmentation for library matching and structural elucidation, while Electrospray Ionization (ESI) in LC-MS is a softer technique ideal for confirming molecular weight and serving as a precursor for tandem mass spectrometry (MS/MS) experiments.[2][3] High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition from accurate mass measurements, and MS/MS provides definitive structural information by detailing the fragmentation pathways.[4][5]

Physicochemical Properties & Ionization Amenability

Understanding the chemical nature of 2-Bromo-3-(difluoromethoxy)thioanisole is the foundation for developing a robust MS method.

| Property | Value / Characteristic | Implication for Mass Spectrometry |

| Molecular Formula | C₈H₆BrF₂OS | Provides the basis for theoretical mass calculation. |

| Monoisotopic Mass | 285.9255 u | The exact mass used for HRMS identification. |

| Key Functional Groups | Thioether (-SCH₃), Aryl Bromide (Ar-Br), Difluoromethoxy (-OCHF₂) | These groups dictate the primary fragmentation pathways. |

| Volatility | Expected to be semi-volatile | Suitable for analysis by GC-MS, likely requiring elevated temperatures.[3] |

| Polarity | Moderately nonpolar | Amenable to reverse-phase LC. ESI may require careful solvent selection to promote ionization.[6] |

Choosing the Right Ionization Technique

-

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), leading to predictable and extensive fragmentation.[7] This creates a rich fragmentation pattern that serves as a structural fingerprint. Given the compound's stability and volatility, GC-EI-MS is an excellent choice for primary characterization and quantification.[3]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from solution with minimal fragmentation.[2] For 2-Bromo-3-(difluoromethoxy)thioanisole, which lacks easily ionizable functional groups (like amines or carboxylic acids), protonation ([M+H]⁺) or adduct formation (e.g., [M+Na]⁺) in the positive ion mode is the likely ionization mechanism.[6] This makes LC-ESI-MS ideal for accurately determining the molecular weight and as a starting point for MS/MS analysis.[8]

Isotopic Signature: A Key to Identification

A defining characteristic of 2-Bromo-3-(difluoromethoxy)thioanisole is its distinctive isotopic pattern, arising from the natural abundances of bromine and sulfur isotopes. This pattern is a powerful diagnostic tool for confirming the presence of these elements.

-

Bromine: Exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a roughly 1:1 ratio.[9] This results in a pair of peaks (M and M+2) of nearly equal intensity for any bromine-containing ion.[10]

-

Sulfur: Contains a significant ³⁴S isotope (4.29% abundance) in addition to the major ³²S isotope (94.93%).[11] This contributes to the intensity of the M+2 peak.

The combination of one bromine and one sulfur atom creates a highly characteristic cluster of peaks.

| Ion | Isotopic Composition | Theoretical m/z | Expected Relative Abundance (%) |

| M | C₈H₆⁷⁹BrF₂³²OS | 285.9255 | 100.0 |

| M+1 | Includes ¹³C, ²H, ³³S | 286.9289 | 9.7 |

| M+2 | C₈H₆⁸¹BrF₂³²OS or C₈H₆⁷⁹BrF₂³⁴OS | 287.9235 | 102.2 |

| M+3 | Includes ¹³C, ²H with M+2 | 288.9268 | 9.9 |

This predictable pattern provides a high degree of confidence in peak assignment.

Predicted Fragmentation Pathways

Analyzing fragmentation patterns allows for the deduction of the molecule's structure.[12] The fragmentation is influenced by the weakest bonds and the stability of the resulting fragment ions and neutral losses.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙) is formed, which then undergoes several probable fragmentation steps:

-

Loss of Methyl Radical (•CH₃): Alpha-cleavage next to the sulfur atom is a common pathway for thioethers, leading to the loss of a methyl radical.[13]

-

Loss of Difluorocarbene (:CF₂): The difluoromethoxy group can undergo rearrangement and eliminate difluorocarbene, a neutral species.

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a characteristic fragmentation for brominated aromatic compounds.[13]

-

Cleavage of the Thioether Bond: Loss of the entire thio-methyl group (•SCH₃) can also occur.

Collision-Induced Dissociation (CID) in MS/MS

When analyzing the protonated molecule ([M+H]⁺) via LC-MS/MS, the fragmentation pathways will differ slightly from EI. CID involves colliding the precursor ion with an inert gas, leading to fragmentation.[14]

-

Precursor Ion Selection: The isotopic cluster around m/z 286.9/288.9 is selected in the first mass analyzer.

-

Fragmentation: Common losses would include neutral molecules like HBr, HF, or the loss of the difluoromethoxy group.

The ability to select a specific precursor ion and fragment it provides cleaner spectra and more definitive structural information compared to the complex spectra often generated by EI.[15][16]

Experimental Protocols

The following protocols provide starting parameters for the analysis. Instrument-specific optimization is always required.

Workflow Overview

Protocol 1: GC-MS Analysis

| Parameter | Setting | Rationale |

| GC System | Standard Gas Chromatograph | Coupled directly to the MS. |

| Injector | Split/Splitless, 250 °C | Ensures complete vaporization of the analyte. |

| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas with good chromatographic efficiency. |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A standard nonpolar column suitable for a wide range of semi-volatile compounds. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial temperature program to achieve good separation from solvents and impurities. |

| MS Ion Source | Electron Ionization (EI) | To induce reproducible fragmentation.[17] |

| Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |

| Electron Energy | 70 eV | Standard energy for generating comparable library spectra.[3] |

| Mass Analyzer | Quadrupole or TOF | For scanning a mass range (e.g., m/z 40-400). |

| Acquisition Mode | Full Scan | To capture all fragment ions and the molecular ion. |

Protocol 2: LC-MS/MS Analysis

| Parameter | Setting | Rationale |

| LC System | HPLC or UPLC System | For robust liquid-phase separation. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase column for nonpolar to moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid to promote protonation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. |

| Gradient | 5% B to 95% B over 5 min | A typical gradient for eluting compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| MS Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization to generate the protonated molecular ion [M+H]⁺.[2] |

| Capillary Voltage | 3.5 kV | Optimized to achieve stable spray and efficient ionization. |

| Gas Temp. | 325 °C | To aid in desolvation of the ESI droplets. |

| Precursor Ion | m/z 286.9 and 288.9 | Selecting the two major isotopic peaks for fragmentation. |

| Collision Gas | Argon or Nitrogen | Inert gas to induce fragmentation. |

| Collision Energy | 10-40 eV (Ramped) | A range of energies should be tested to observe both primary and secondary fragments. |

| Acquisition Mode | Product Ion Scan | To detect all fragments generated from the selected precursor. |

Data Interpretation and Validation

A conclusive identification is built upon the convergence of multiple pieces of evidence.

-

Verify the Isotopic Pattern: The first step is to check for the characteristic M/M+2 doublet with ~1:1 intensity ratio in any fragment containing bromine. The M+2 peak should also show a slightly elevated intensity due to the ³⁴S isotope.[9]

-

Confirm Elemental Composition with HRMS: Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the measured mass of the molecular ion should be within 5 ppm of the theoretical exact mass (285.9255 for the monoisotopic peak).[4] This provides strong evidence for the elemental formula C₈H₆BrF₂OS.

-

Correlate Fragments to the Structure: The fragments observed in both the EI and MS/MS spectra should be rationalized. For example, in the EI spectrum, a peak at m/z 270.9/272.9 would strongly support the loss of a methyl group. In the MS/MS spectrum, fragment ions should be consistent with losses from the [M+H]⁺ precursor.

-

Utilize Reference Spectra (If Available): If a reference spectrum exists in a database (e.g., NIST), a library search can provide a match score, further increasing confidence in the identification.

Conclusion

The mass spectrometric analysis of 2-Bromo-3-(difluoromethoxy)thioanisole is a clear example of how fundamental principles can be applied to achieve confident structural elucidation. By strategically employing GC-MS for its robust fragmentation and LC-MS/MS for its targeted structural analysis, researchers can fully characterize this molecule. The keys to success are a systematic approach, careful optimization of instrument parameters, and a holistic interpretation of the data, paying special attention to the molecule's unique and informative isotopic signature. This guide provides the foundational knowledge and practical protocols to empower scientists in their analytical endeavors.

References

[12] Science Ready. Mass Spectrometry Fragmentation Patterns. Available from: [Link] [Accessed January 2024].

[13] Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link] [Accessed January 2024].

[7] Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13:003. Available from: [Link] [Accessed January 2024].

[18] PubChem. 2-(3-Bromopropyl)-3-(difluoromethoxy)thianisole. Available from: [Link] [Accessed January 2024].

[19] University of Arizona. Table of Isotopic Masses and Natural Abundances. Available from: [Link] [Accessed January 2024].

[20] Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 989-1004. Available from: [Link] [Accessed January 2024].

[11] Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. Available from: [Link] [Accessed January 2024].

[8] Wikipedia. (2023). Electrospray ionization. Available from: [Link] [Accessed January 2024].

[21] ResearchGate. (2022). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Available from: [Link] [Accessed January 2024].

[22] Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Available from: [Link] [Accessed January 2024].

[23] LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Available from: [Link] [Accessed January 2024].

[2] Guo, Y. et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(18), 5673. Available from: [Link] [Accessed January 2024].

[24] Technology Networks. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). Available from: [Link] [Accessed January 2024].

[4] Shimadzu. Please explain the principles, advantages, and disadvantages of EI. Available from: [Link] [Accessed January 2024].

[25] Whitman College. GCMS Section 6.5 - Identification of Analytes using Isotopic Ratios. Available from: [Link] [Accessed January 2024].

[6] University of Massachusetts Boston. Lecture 16: Tandem MS. Available from: [Link] [Accessed January 2024].

[26] Wikipedia. (2023). Fragmentation (mass spectrometry). Available from: [Link] [Accessed January 2024].

[27] Technology Networks. (2021). Tandem Mass Spectrometry (MS/MS) Explained. Available from: [Link] [Accessed January 2024].

[5] Rosalind Franklin Institute. Structural Elucidation. Available from: [Link] [Accessed January 2024].

[15] Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link] [Accessed January 2024].

[17] AWS. Tandem Mass Spectrometry (MS/MS). Available from: [Link] [Accessed January 2024].

Sources

- 1. Structural Elucidation - RFI [rfi.ac.uk]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GCMS Section 6.5 [people.whitman.edu]

- 10. savemyexams.com [savemyexams.com]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 12. scienceready.com.au [scienceready.com.au]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 15. youtube.com [youtube.com]

- 16. technologynetworks.com [technologynetworks.com]

- 17. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 2-(3-Bromopropyl)-3-(difluoromethoxy)thianisole | C11H13BrF2OS | CID 118802591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 23. benchchem.com [benchchem.com]

- 24. Isotopic Abundance Variations | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 25. 2-Bromo-3-fluoroanisole | C7H6BrFO | CID 2779318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. pubs.acs.org [pubs.acs.org]

Navigating the Procurement of 2-Bromo-3-(difluoromethoxy)thioanisole: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Acquisition and Synthesis of 2-Bromo-3-(difluoromethoxy)thioanisole

This technical guide addresses the commercial landscape for 2-Bromo-3-(difluoromethoxy)thioanisole, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Acknowledging its current status as a niche, likely custom-synthesis-only molecule, this document provides essential information for researchers seeking to acquire and utilize this compound.

Commercial Availability: A Landscape of Custom Synthesis

Several companies specialize in the custom synthesis of complex organic molecules, particularly those containing fluorine. While not listing the target compound directly, the following suppliers offer custom synthesis services and have a portfolio of structurally related fluorinated and brominated aromatics, indicating their potential capability to produce 2-Bromo-3-(difluoromethoxy)thioanisole.[1][2]

Table 1: Potential Custom Synthesis Providers

| Company | Specialization Highlights | Rationale for Inclusion |

| Aromsyn Co., Ltd. | Manufacturing of high-purity specialty chemicals, with flexible production from gram to kilogram scale.[1] | Offers custom synthesis and has experience with related dibromo-(difluoromethoxy)thioanisole compounds.[1] |

| Prestwick Chemical | Custom synthesis of biologically active compounds, drug derivatives, and original scaffolds from milligram to gram scale.[1] | Extensive experience in synthesizing molecules for pharmaceutical research and development.[1] |

| Strem Chemicals, Inc. | Custom synthesis and process development under strict confidentiality, with capabilities for high-pressure reactions and pilot-scale quantities.[2] | Long-standing reputation in providing high-purity research chemicals and custom synthesis services.[2] |

The Scientific Impetus: Why 2-Bromo-3-(difluoromethoxy)thioanisole is of Interest

The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[3] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[4][5]

Key Attributes of the Difluoromethoxy Group:

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group enhance resistance to oxidative metabolism, particularly when replacing a methoxy group, which can block O-demethylation and increase a drug's half-life.[4]

-

Lipophilicity Modulation: The difluoromethoxy group offers a nuanced way to fine-tune a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[4][6]

-

Hydrogen Bond Donor: Uniquely, the hydrogen atom in the -OCF₂H group can act as a hydrogen bond donor, a property not shared by the methoxy or trifluoromethoxy groups.[3][6] This can lead to improved target engagement and binding affinity.

-

pKa Influence: The electron-withdrawing nature of the fluorine atoms can alter the acidity or basicity of nearby functional groups, which can be used to optimize the ionization state of a drug at physiological pH.[4]

The thioanisole core, coupled with a bromine atom, provides a versatile scaffold for further chemical modifications through cross-coupling reactions, making 2-Bromo-3-(difluoromethoxy)thioanisole a potentially valuable building block in the synthesis of complex pharmaceutical and agrochemical agents.[7]

Proposed Synthetic Pathway

Given the absence of a commercially available source, a plausible synthetic route is essential for researchers. The synthesis of 2-Bromo-3-(difluoromethoxy)thioanisole can be envisioned as a multi-step process, leveraging established organic chemistry transformations.[8] A retrosynthetic analysis suggests a pathway starting from more readily available precursors.

Caption: Retrosynthetic analysis of 2-Bromo-3-(difluoromethoxy)thioanisole.

Experimental Protocol (Hypothetical)

This proposed protocol is based on analogous reactions found in the literature and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 3-Hydroxythioanisole

This intermediate can be prepared from 3-bromothiophenol through a two-step process involving methylation of the thiol followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.

Step 2: Difluoromethylation of 3-Hydroxythioanisole to yield 3-(Difluoromethoxy)thioanisole

The difluoromethylation of phenols is a well-established transformation.[6][9][10][11] A common method involves the generation of difluorocarbene from a suitable precursor, which then reacts with the phenoxide.[10]

-

Reagents and Conditions:

-

Procedure Outline:

-

To a solution of 3-hydroxythioanisole and the base in the chosen solvent, add the difluoromethylating agent.

-

Heat the reaction mixture under an inert atmosphere for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

-

Step 3: Bromination of 3-(Difluoromethoxy)thioanisole to yield 2-Bromo-3-(difluoromethoxy)thioanisole

The bromination of thioanisole derivatives typically results in a mixture of ortho and para substituted products.[13] The directing effects of the thioether and difluoromethoxy groups will influence the regioselectivity of this reaction.

-

Reagents and Conditions:

-

3-(Difluoromethoxy)thioanisole

-

Brominating agent (e.g., Bromine or N-Bromosuccinimide).

-

A suitable solvent (e.g., a non-polar solvent like dichloromethane or an alcoholic solvent).[13]

-

A catalyst, if necessary (e.g., iron(III) bromide).

-

-

Procedure Outline:

-

Dissolve 3-(difluoromethoxy)thioanisole in the chosen solvent.

-

Add the brominating agent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed.

-

Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by a standard aqueous workup.

-

Purify the product, likely requiring chromatographic separation of isomers.

-

Caption: Proposed synthetic workflow for 2-Bromo-3-(difluoromethoxy)thioanisole.

Safety and Handling

As 2-Bromo-3-(difluoromethoxy)thioanisole is a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on its structure and the reagents used in its synthesis, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Brominating Agents: Bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator. Handle with extreme care.

-

Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

-

Potential Hazards of the Final Compound: Brominated aromatic compounds can be irritants and may have unknown toxicological properties. Thiophene derivatives can have strong odors and may be flammable.[14]

Always conduct a thorough risk assessment before commencing any chemical synthesis.

Conclusion

While 2-Bromo-3-(difluoromethoxy)thioanisole is not a commercially available, off-the-shelf chemical, its synthesis is achievable through a multi-step sequence. Its unique combination of a difluoromethoxy group and a functionalizable bromo-thioanisole core makes it an attractive target for researchers in drug discovery and materials science. By engaging with custom synthesis providers and leveraging established synthetic methodologies, the scientific community can access this and other novel fluorinated building blocks to drive innovation.

References

-

Hands, A. T., et al. (2026, January 11). Difluoromethylation of Phenols. ResearchGate. [Link]

-

University of North Texas. (n.d.). Synthesis of Fluorinated Compounds by C-H Bond Functionalization. UNT Digital Library. [Link]

-

Cai, Z., et al. (2022, September 10). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Institutes of Health. [Link]

- Google Patents. (n.d.). US7041853B2 - Process for producing 4-bromothioanisole.

-

Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

-

Hands, A. T., et al. (2024, May 10). Difluoromethylation of Phenols. Organic Syntheses. [Link]

-

ResearchGate. (2024, May 15). (PDF) The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

-

Nakamura, S. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. [Link]

-

ACS Publications. (2019, October 24). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

-

Prestwick Chemical. (n.d.). Custom Synthesis. Prestwick Chemical Libraries. [Link]

- Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.

-

ChemRxiv. (n.d.). Functional polythioamides derived from thiocarbonyl fluoride. [Link]

- Google Patents. (n.d.). CN1186319C - Process for producing 4-bromothioanisole.

-

Thieme. (2024, February 26). Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. [Link]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]

-

Sap, J. B. I., et al. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

National Institutes of Health. (n.d.). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]

-

ResearchGate. (2025, October 18). 2-Bromo-2-chloro-3-arylpropanenitriles as C-3 Synthons for the Synthesis of Functionalized 3-Aminothiophenes. [Link]

-

Kapnayan.com. (n.d.). 20.2 Synthetic Routes (AHL). [Link]

-

ResearchGate. (n.d.). Scheme 1: The synthetic routes to 3-hydroxy-substituted TT derivatives. [Link]

Sources

- 1. Custom Synthesis - Prestwick Chemical Libraries [prestwickchemical.com]

- 2. strem.com [strem.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uh-ir.tdl.org [uh-ir.tdl.org]

- 8. Kapnayan.com - 20.2 Synthetic Routes (AHL) [kapnayan.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. US7041853B2 - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]

- 14. riken.repo.nii.ac.jp [riken.repo.nii.ac.jp]

A Predictive Analysis of the Chemical Reactivity of 2-Bromo-3-(difluoromethoxy)thioanisole: A Guide for Synthetic and Medicinal Chemists

Introduction

This in-depth technical guide, therefore, aims to provide a predictive yet scientifically grounded overview of the chemical reactivity of 2-Bromo-3-(difluoromethoxy)thioanisole. By analyzing the interplay of its constituent functional groups and drawing parallels with well-documented analogous structures, we can forecast its behavior in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering insights into the potential synthetic utility of this and structurally related compounds.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Bromo-3-(difluoromethoxy)thioanisole would likely involve a carefully orchestrated sequence of functional group introductions. A potential strategy could commence with a commercially available substituted phenol, leveraging the directing effects of the substituents to achieve the desired regiochemistry.

A logical approach would be to start from 2-bromophenol. The introduction of the thioether can be achieved, followed by the difluoromethoxylation of the phenol.

Caption: Proposed synthetic workflow for 2-Bromo-3-(difluoromethoxy)thioanisole.

Experimental Protocol: Synthesis of 2-Bromo-3-(methylthio)phenol (Intermediate E)

-

Diazotization of 3-Amino-2-bromophenol (C): To a cooled (0-5 °C) solution of 3-amino-2-bromophenol in aqueous H₂SO₄, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.

-

Xanthate Formation: The cold diazonium salt solution is then added to a pre-cooled solution of potassium ethyl xanthate in water. The mixture is stirred and allowed to warm to room temperature, then heated to facilitate the decomposition of the diazonium xanthate.

-

Hydrolysis to Thiol (D): The resulting crude xanthate is hydrolyzed by heating with a strong base like NaOH or KOH in an alcoholic solvent to yield the corresponding thiol.

-

Methylation (E): To the solution containing the thiophenolate, methyl iodide is added, and the mixture is stirred until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is worked up by extraction and purified by column chromatography to afford 2-bromo-3-(methylthio)phenol.

Reactivity Profile I: The Aryl Bromide Handle

The C(sp²)-Br bond is arguably the most versatile functional group in this molecule for elaboration, primarily through palladium-catalyzed cross-coupling reactions. The position of the bromine atom, ortho to the thioether and meta to the difluoromethoxy group, will critically influence its reactivity.

The thioether group in the ortho position can present moderate steric hindrance, potentially requiring bulkier phosphine ligands to facilitate oxidative addition.[3] However, the sulfur atom could also participate in catalyst coordination, which can either be beneficial or detrimental depending on the specific catalytic system. The difluoromethoxy group, being strongly electron-withdrawing, will increase the electrophilicity of the aryl bromide, which is generally favorable for oxidative addition, the rate-determining step in many cross-coupling cycles.[4]

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Predicted Conditions for Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst/Ligand (Predicted) | Base | Solvent |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DME |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DiPEA | THF or DMF |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF or Acetonitrile |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried flask, add 2-Bromo-3-(difluoromethoxy)thioanisole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen). Degassed solvents (e.g., a mixture of dioxane and water) are then added via syringe.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Reactivity Profile II: The Thioether Moiety

The thioether group is susceptible to oxidation, offering a pathway to sulfoxides and sulfones. These oxidized derivatives are of significant interest in medicinal chemistry as the sulfinyl and sulfonyl groups can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

Selective oxidation to the sulfoxide is typically achieved using one equivalent of a mild oxidizing agent at low temperatures. Over-oxidation to the sulfone occurs with excess oxidant or more forcing conditions.

Caption: Oxidation pathway of the thioether group.

Predicted Conditions for Thioether Oxidation

| Desired Product | Oxidizing Agent | Stoichiometry | Typical Conditions |

| Sulfoxide | m-CPBA | 1.0 - 1.1 eq. | CH₂Cl₂, 0 °C to rt |

| Sulfoxide | H₂O₂ | 1.1 eq. | Acetic acid, rt |

| Sulfone | m-CPBA | > 2.2 eq. | CH₂Cl₂, rt to reflux |

| Sulfone | H₂O₂ | > 2.5 eq. | Acetic acid, heat |

| Sulfone | Oxone® | > 2.0 eq. | MeOH/H₂O, rt |

Experimental Protocol: Selective Oxidation to Sulfoxide

-

Dissolution: Dissolve 2-Bromo-3-(difluoromethoxy)thioanisole (1.0 eq.) in a chlorinated solvent like dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.05 eq.) in CH₂Cl₂ dropwise to the cooled solution over 30 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide.

-

Work-up: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to obtain the 2-bromo-3-(difluoromethoxy)phenyl methyl sulfoxide.

Beyond oxidation, the thioether group can act as a directing group for ortho-lithiation.[5] However, in this specific molecule, the position ortho to the thioether is already substituted with a bromine atom. Lithiation at the other ortho position (C6) is a possibility, though it would be in competition with lithium-halogen exchange at the C-Br bond. Careful selection of the organolithium reagent and reaction conditions would be crucial to control this selectivity.[5]

Reactivity Profile III: The Aromatic Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the combined electronic and steric effects of the three substituents.

-

-SCH₃ (Thioether): Weakly activating, ortho, para-directing.

-

-Br (Bromo): Deactivating, ortho, para-directing.

-

-OCF₂H (Difluoromethoxy): Deactivating (electron-withdrawing), likely meta-directing.

The positions ortho and para to the thioether are C2 (occupied by Br), C4, and C6. The positions ortho and para to the bromine are C1 (occupied by -SCH₃) and C3 (occupied by -OCF₂H). The position meta to the difluoromethoxy group is C5.

Considering these effects, the ring is generally deactivated towards EAS. The most likely positions for substitution would be C4 and C6, which are para and ortho to the weakly activating thioether group, respectively. Steric hindrance from the adjacent bromine atom might disfavor substitution at C6, making C4 the most probable site for electrophilic attack .

The Pivotal Role of the Difluoromethoxy Group in Drug Design

The inclusion of the difluoromethoxy group is a strategic choice in modern medicinal chemistry. Its unique properties can significantly enhance the drug-like characteristics of a molecule.[6]

-

Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the -OCF₂H group more resistant to oxidative metabolism compared to a methoxy (-OCH₃) or benzyloxy group. This can lead to an improved pharmacokinetic profile.[2]

-

Lipophilicity: The -OCF₂H group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Bioisosterism and Hydrogen Bonding: The difluoromethoxy group is considered a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups. The electron-withdrawing fluorine atoms render the hydrogen atom on the difluoromethyl carbon sufficiently acidic to act as a hydrogen bond donor.[1][2] This allows it to engage in hydrogen bonding interactions with biological targets, potentially improving binding affinity and selectivity.

-

Modulation of Acidity/Basicity: As an electron-withdrawing group, it can lower the pKa of nearby basic functional groups (e.g., anilines) or increase the acidity of acidic protons.

Conclusion and Outlook

2-Bromo-3-(difluoromethoxy)thioanisole, while not yet characterized in the scientific literature, emerges as a molecule with significant synthetic potential. This predictive guide, based on established chemical principles, highlights its versatility. The aryl bromide is a prime site for diversification via cross-coupling reactions, allowing for the construction of complex molecular architectures. The thioether provides a handle for oxidation to sulfoxides and sulfones, which are important pharmacophores. Finally, the difluoromethoxy group imparts valuable physicochemical properties that are highly sought after in the development of new therapeutic agents.

The insights provided herein are intended to serve as a roadmap for researchers exploring this and related scaffolds. Experimental validation of these predictions will undoubtedly uncover new opportunities and further enrich the synthetic chemist's toolbox in the quest for novel and improved molecules for a wide range of applications, from pharmaceuticals to materials science.

References

-

Springer Nature. (2022, July 5). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Research Communities by Springer Nature. [Link]

-

RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]

- Google Patents. (n.d.). CN1186319C - Process for producing 4-bromothioanisole.

-

ResearchGate. (2015, August 10). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

-

ACS Publications. (n.d.). Organic Letters Current Issue. [Link]

-

NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

-

NIH. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Selectivity of oxidation of thioanisole to corresponding sulfoxide and sulfone catalysed by 1 under variation of temperature and H 2 O 2 concentration. a. [Link]

-

ResearchGate. (2021, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

NIH. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. [Link]

-

NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

PubMed. (2018, June 1). Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. [Link]

-

Lafayette College. (n.d.). The Preparation of Aryl Difluoromethyl Ethers. [Link]

-

MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]

-

RSC Publishing. (n.d.). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications. [Link]

-

PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

RSC Publishing. (2024, April 19). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. [Link]

-

PubMed Central. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

-

ResearchGate. (2024, May 15). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

-

ResearchGate. (n.d.). Synthesis of various aryl α,α‐difluoroalkyl ethers from the corresponding difluoromethoxylated substrates. [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

-

ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Andrew G Myers Research Group. (n.d.). ortho metalation. [Link]

-

PubMed Central. (n.d.). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]

-

Taylor & Francis Online. (2009, January 28). Full article: Palladium on Carbon-Catalyzed Cross-Coupling of Aryl Halides with Potassium p-Tolyltrifluoroborate in Air. [Link]

-

PubMed Central. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

-

MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

-

ResearchGate. (n.d.). Thioanisole conversion and selectivity of the sulfoxide and sulfone. [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nbinno.com [nbinno.com]

Spectroscopic characterization of 2-Bromo-3-(difluoromethoxy)thioanisole

An In-Depth Spectroscopic Guide to the Characterization of 2-Bromo-3-(difluoromethoxy)thioanisole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Bromo-3-(difluoromethoxy)thioanisole, a compound of interest in medicinal chemistry and drug development.[1][2] The presence of multiple key functional groups—a halogenated aromatic ring, a difluoromethoxy moiety, and a thioether linkage—necessitates a multi-faceted analytical approach for unambiguous structural elucidation and purity assessment. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we present a self-validating workflow that ensures the highest degree of scientific integrity for researchers in synthetic chemistry and pharmaceutical development.

Introduction: The Structural Significance of 2-Bromo-3-(difluoromethoxy)thioanisole

The molecule 2-Bromo-3-(difluoromethoxy)thioanisole incorporates several structural motifs that are highly valuable in the design of modern therapeutics. The thioanisole core is a versatile scaffold, and the strategic placement of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions. Furthermore, the difluoromethoxy group is a recognized bioisostere for hydroxyl or methoxy groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving cell membrane permeability.[1][3] Given these features, rigorous and unequivocal characterization is paramount before advancing such a compound in a drug discovery pipeline.

This guide moves beyond a simple listing of data, explaining the causal relationships between the molecular structure and the resulting spectroscopic signals. Each proposed protocol is designed to generate a robust dataset, allowing scientists to confirm the identity, structure, and purity of their synthesized material with confidence.

Figure 1: Overall analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule as complex as 2-Bromo-3-(difluoromethoxy)thioanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of all hydrogen atoms in the molecule. The distinct electronic environments of the aromatic, methyl, and difluoromethoxy protons will give rise to well-resolved signals.

Causality Behind Expected Signals:

-

Aromatic Protons (H-4, H-5, H-6): These three protons reside on the benzene ring and will appear in the downfield region (typically 7.0-7.8 ppm) due to the anisotropic effect of the ring current. Their substitution pattern will lead to a complex set of multiplets as they couple with each other.

-

Thioanisole Protons (-SCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. This will result in a sharp singlet. The sulfur atom is less electronegative than oxygen, so this signal is expected to appear around 2.5 ppm.

-

Difluoromethoxy Proton (-OCHF₂): This single proton is directly attached to a carbon bonded to two fluorine atoms. This proximity results in a strong coupling (²JHF), splitting the proton's signal into a characteristic triplet. This is an unambiguous reporter for the -CHF₂ group.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Table 1: Predicted ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

|---|---|---|---|---|

| Aromatic (H-4, H-5, H-6) | 7.0 – 7.8 | Multiplet (m) | JHH ≈ 7-8 Hz | 3H |

| -OCHF₂ | 6.5 – 7.5 | Triplet (t) | ²JHF ≈ 70-75 Hz | 1H |

| -SCH₃ | ~2.5 | Singlet (s) | N/A | 3H |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Causality Behind Expected Signals:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon atom bonded to bromine (C-2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the -SCH₃ (C-1) and -OCHF₂ (C-3) groups will also have characteristic shifts.

-

Thioanisole Carbon (-SCH₃): A signal in the aliphatic region, typically around 15-20 ppm.

-

Difluoromethoxy Carbon (-OCHF₂): This carbon's signal will be split into a triplet by the two attached fluorine atoms (¹JCF), providing clear evidence for this group. The high electronegativity of the attached oxygen and fluorines will shift this signal significantly downfield.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet (except for the -OCHF₂ carbon). A typical acquisition may require several hundred to a few thousand scans due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) |

|---|---|---|

| Aromatic C-1 to C-6 | 110 – 160 | 6 x Singlet (s) |

| -OCHF₂ | 110 – 120 | Triplet (t), ¹JCF ≈ 240-250 Hz |

| -SCH₃ | 15 – 20 | Singlet (s) |

¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is an indispensable tool. It is a high-sensitivity nucleus with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[4][5]

Causality Behind Expected Signals:

-

Difluoromethoxy Fluorines (-OCHF₂): The two fluorine atoms are chemically equivalent. Their signal will be split into a doublet by the single proton they are coupled to (²JHF). The chemical shift will be characteristic of the difluoromethoxy environment.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample can be used. No special standards are typically needed, as chemical shifts can be referenced to an external standard like CFCl₃ or by the spectrometer's internal lock frequency.

-

Instrument Setup: Acquire a proton-coupled ¹⁹F spectrum. ¹⁹F NMR experiments are generally fast due to the high gyromagnetic ratio and 100% natural abundance of the nucleus.

-

Data Processing: Standard Fourier transform and processing.

Table 3: Predicted ¹⁹F NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|

| -OCHF₂ | -80 to -100 | Doublet (d) | ²JHF ≈ 70-75 Hz |

Figure 2: Standardized workflow for NMR-based characterization.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[6]

Causality Behind Expected Signals: The vibrations of specific bonds require a discrete amount of energy, corresponding to a particular frequency of IR radiation.

-

C-F Bonds: The highly polar C-F bonds in the -OCHF₂ group will produce very strong and characteristic absorption bands in the 1000-1200 cm⁻¹ region.[7]

-

Aromatic Ring: The C=C bonds within the benzene ring will give rise to several sharp absorptions in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.

-

Aliphatic C-H: The C-H bonds of the -SCH₃ group will show stretching vibrations just below 3000 cm⁻¹.

-

C-Br Bond: The C-Br stretch is a low-energy vibration and will appear in the fingerprint region, typically below 600 cm⁻¹.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[8]

-

Background Scan: Perform a background scan of the empty spectrometer (or with the blank KBr/NaCl plates) to subtract atmospheric and instrumental absorptions.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over the 4000-400 cm⁻¹ range.

-

Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| < 3000 | Medium | Aliphatic C-H Stretch (-SCH₃) |

| 1400 – 1600 | Medium-Strong | Aromatic C=C Stretch |

| 1000 – 1200 | Strong, Broad | C-F Stretch (-OCHF₂) |

| < 600 | Medium | C-Br Stretch |

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Causality Behind Expected Signals:

-

Molecular Ion Peak (M⁺): The most critical piece of information is the mass-to-charge ratio (m/z) of the intact molecule. For 2-Bromo-3-(difluoromethoxy)thioanisole, the presence of bromine is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks). This isotopic signature is definitive proof of the presence of a single bromine atom.

-

Fragmentation: Under ionization (e.g., Electron Ionization), the molecule will break apart into smaller, stable fragments. Observing fragments corresponding to the loss of ·CH₃, ·SCH₃, or the ·OCHF₂ group can further validate the proposed structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization method. Electron Ionization (EI) is a common "hard" technique that provides rich fragmentation data.[9] Field Ionization (FI) is a "soft" technique that can be used if the molecular ion is not observed with EI.[9]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine atom.

Table 5: Predicted Mass Spectrometry Data

| m/z Value | Assignment | Key Feature |

|---|---|---|

| ~284 / 286 | [M]⁺ | Molecular ion peaks. Confirms molecular weight. |

| M⁺ and M+2 | Isotopic Pattern | 1:1 intensity ratio confirms one Br atom. |

| M - 47 | [M - SCH₃]⁺ | Fragment from loss of the methylthio group. |

| M - 85 | [M - OCHF₂]⁺ | Fragment from loss of the difluoromethoxy group. |

Integrated Data Analysis: A Self-Validating Conclusion

No single spectroscopic technique provides a complete picture. The strength of this characterization workflow lies in the integration of orthogonal data sets. NMR confirms the precise atomic connectivity and proton/carbon/fluorine count. IR spectroscopy validates the presence of the key functional groups predicted by the structure. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the bromine isotopic pattern serving as an unmistakable signature. When the predicted data from Tables 1-5 are consistent with the experimental results, the structure of 2-Bromo-3-(difluoromethoxy)thioanisole is confirmed with the highest level of scientific confidence.

References

- Synthesis and characterization of 2-thiophen flavonoid analogue for free radical scavenging antioxidant analysis. Biomedicine.

-

2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. MDPI. Available at: [Link]

-

Supporting Information for 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. National Institutes of Health (NIH). Available at: [Link]

-

FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

-

13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

-

Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. PubMed. Available at: [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]

-

Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health (NIH). Available at: [Link]

-

Supporting Information - H NMR Spectrum. The Royal Society of Chemistry. Available at: [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Institutes of Health (NIH). Available at: [Link]

-

Electronic Supplementary Information - 19F NMR. The Royal Society of Chemistry. Available at: [Link]

-

Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available at: [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available at: [Link]

-

Infrared Spectroscopy Index. Doc Brown's Chemistry. Available at: [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health (NIH). Available at: [Link]

-

Electronic Supplementary Information - 3-bromo-4-fluorobenzoic acid. The Royal Society of Chemistry. Available at: [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. biomedicineonline.org [biomedicineonline.org]

- 9. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

The Difluoromethoxy Group: A Multifaceted Tool for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Moiety in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful approach to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Among the arsenal of fluorine-containing motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent.[3] It provides a unique blend of properties that can be leveraged to enhance metabolic stability, modulate lipophilicity, and introduce advantageous intermolecular interactions.[3] This technical guide offers a comprehensive exploration of the difluoromethoxy group's role in drug design, replete with comparative data, detailed experimental protocols, and visual frameworks of its impact and synthesis.

Section 1: Decoding the Physicochemical Persona of the Difluoromethoxy Group

The difluoromethoxy group presents a nuanced profile, often intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, which grants medicinal chemists a finer degree of control in molecular design.[3]

Lipophilicity: A Tale of Two Faces

A molecule's lipophilicity, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. The Hansch hydrophobicity parameter (π) quantifies the lipophilicity contribution of a substituent. While the methoxy group is nearly "lipophilicity-neutral," both the difluoromethoxy and trifluoromethoxy groups increase a molecule's lipophilicity, with the latter having a more pronounced effect.[4]

One of the most intriguing features of the difluoromethoxy group is its "dynamic lipophilicity."[5] Due to a low rotational barrier around the O–CF₂H bond, the group can alter its conformation to adapt to its surrounding chemical environment, which can be advantageous for traversing both lipophilic and hydrophilic environments, such as cell membranes and aqueous media.[5]

| Substituent | Hansch Hydrophobicity Parameter (π) | Calculated logP (Anisole Analog) |

| Methoxy (-OCH₃) | -0.02[6] | 2.1[7] |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 [5] | ~2.5 (estimated) |

| Trifluoromethoxy (-OCF₃) | +1.04[4][8] | ~3.1 (estimated) |

Table 1: A comparative look at the lipophilicity parameters of methoxy, difluoromethoxy, and trifluoromethoxy substituents.

Electronic Effects and pKa Modulation: The Inductive Influence